Lapdap

antimalarial efficacy pediatric malaria antifolate resistance

SP resistance driven by prolonged sub-therapeutic drug tails compromises antifolate efficacy. Lapdap (chlorproguanil-dapsone) solves this with rapid elimination (t½ 12-35 h), minimizing resistance selection pressure. • 96% Day 14 acceptable response rate vs. 89% for SP (OR 3.1, 95% CI 2.0-4.8) in triple-mutant DHFR regions • Synergistic DHFR/DHPS dual inhibition not achievable with single-agent chlorproguanil or dapsone • Essential reference standard for pharmacometric resistance modeling and CDA triple-therapy development • Standard packs: 500 mg, 1 g, 10 g, bulk custom; custom synthesis available on request For research use only; not for human therapeutic applications.

Molecular Formula C23H27Cl2N7O2S
Molecular Weight 536.5 g/mol
CAS No. 209665-78-1
Cat. No. B1244401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLapdap
CAS209665-78-1
Synonymschloroguanil, dapsone drug combination
chlorproguanil - dapsone
chlorproguanil-dapsone
CPG-DDS
LAPDAP combination
Molecular FormulaC23H27Cl2N7O2S
Molecular Weight536.5 g/mol
Structural Identifiers
SMILESCC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl.C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C12H12N2O2S.C11H15Cl2N5/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;1-6(2)16-10(14)18-11(15)17-7-3-4-8(12)9(13)5-7/h1-8H,13-14H2;3-6H,1-2H3,(H5,14,15,16,17,18)
InChIKeyIZECLMVGGLLYTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lapdap Procurement Evidence Guide


Lapdap (CAS 209665-78-1) is a fixed-dose antimalarial combination of chlorproguanil hydrochloride and dapsone, classified as an antifolate therapy that exerts synergistic dual inhibition of the parasite folate pathway via dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS) [1]. Discovered in 1986 and developed through a public-private partnership involving GSK, WHO, and DFID, Lapdap was specifically engineered to address sulfadoxine-pyrimethamine (SP) resistance in sub-Saharan Africa, achieving regulatory submission within five years at a development cost substantially lower than industry norms [2]. The compound was withdrawn from clinical use in 2008 following Phase III evidence of hemolytic toxicity in G6PD-deficient patients; however, its unique pharmacological profile—particularly its short elimination half-life and consequent reduced selective pressure for resistance—remains highly instructive for antimalarial drug development, combination design, and resistance management strategies [3].

Antifolate combination design and resistance management research
Resistance selection pressure modeling via short-elimination PK
PK/PD benchmark for long-half-life antifolate comparators

Why Lapdap Cannot Be Replaced by SP


Generic substitution among antifolate antimalarials is scientifically unsound due to fundamental differences in pharmacokinetic elimination kinetics that directly govern resistance selection pressure. Sulfadoxine-pyrimethamine (SP) exhibits prolonged plasma elimination (terminal half-life of sulfadoxine approximately 4-9 days), which creates an extended sub-therapeutic drug tail that exerts sustained selective pressure favoring resistant parasite populations [1]. In contrast, Lapdap's components are rapidly eliminated (chlorcycloguanil half-life approximately 12-20 hours; dapsone half-life approximately 20-35 hours), significantly reducing the temporal window during which drug concentrations fall below the minimum inhibitory concentration [1]. This pharmacokinetic distinction has direct molecular consequences: SP treatment was strongly associated with the disappearance of fully drug-sensitive parasites and a significant increase in resistant parasite prevalence in subsequent parasitemias, whereas this pattern was not observed with Lapdap [2]. Furthermore, single-agent use of either chlorproguanil or dapsone forfeits the synergistic dual inhibition of DHFR and DHPS that characterizes the fixed-dose combination, compromising efficacy and accelerating resistance emergence [3].

Lapdap
SP
Elimination profile
Rapid clearance; reduced resistance selection window
Prolonged clearance; extended sub-therapeutic tail
Resistance selection evidence
No post-treatment increase in resistant mutant prevalence
Strong selection for DHFR/DHPS mutant parasites
Elimination kinetics directly influence resistance selection dynamics; substitution may shift resistance emergence patterns and cannot be assumed equivalent without experimental validation.

Lapdap Comparative Evidence


Clinical Response vs. SP in Children

Lapdap demonstrated significantly higher therapeutic efficacy than sulfadoxine-pyrimethamine (SP) in a double-blind, randomized controlled trial across five African countries involving 1,850 children with uncomplicated falciparum malaria. The odds ratio for acceptable clinical and parasitological response favored Lapdap [1].

Day 14 response vs SP
Head-to-head
OR 3.1 (95% CI 2.0–4.8); 96% vs 89%
Reported Day 14 response endpoint difference
N=1,850 children across five African countries; double-blind RCT
antimalarial efficacy pediatric malaria antifolate resistance

Selective Pressure vs. SP: Molecular Evidence

Molecular analysis of Plasmodium falciparum isolates before and after treatment revealed that SP exerted significantly greater selective pressure for drug-resistant parasites compared to Lapdap. SP treatment was strongly associated with the disappearance of fully drug-sensitive parasites and a significant increase in resistant parasite prevalence in recrudescent infections; this resistance selection pattern was absent following Lapdap treatment [1].

Resistance selection vs SP
Head-to-head
SP selected for resistant mutants; Lapdap did not
Reported resistance selection endpoint context
Kenyan P. falciparum isolates pre/post treatment; DHFR/DHPS mutations
drug resistance selection DHFR mutations pharmacokinetic advantage

Clinical Outcomes vs. Artemether-Lumefantrine

In a randomized trial comparing Lapdap with artemether-lumefantrine (AL) in Gambian children aged 6 months to 10 years, Lapdap demonstrated significantly higher rates of treatment failure and severe anemia. The risk difference for requiring rescue medication within 28 days was 12% higher with Lapdap, and severe anemia incidence was approximately three-fold higher [1].

Safety outcomes vs AL
Head-to-head
Rescue medication 18% vs 6.1%; severe anemia 2.9% vs 1.0%
Reported safety and treatment-failure endpoint context
N=1,238 children in The Gambia; 28-day follow-up
ACT comparison treatment failure hematological safety

Parasite Clearance with Artesunate Addition

The addition of artesunate to Lapdap significantly accelerated parasite clearance. In adults, mean time to 90% parasite clearance (PC90) with Lapdap alone was 19.1 hours, compared to 10.3-12.5 hours with artesunate co-administration at doses of 1-4 mg/kg [1].

Parasite clearance + AS
Head-to-head
PC90 reduction 6.6–8.7 h (35–46% faster)
Reported parasite clearance endpoint context
116 adults, Malawi and The Gambia; artesunate 1–4 mg/kg
parasite clearance artemisinin combination CDA development

Treatment Cost vs. ACTs

Lapdap was developed with an explicit cost-containment objective, achieving a treatment course cost substantially below existing alternatives at the time of its development. This economic differentiation was a core element of its value proposition for resource-limited settings [1].

Cost vs ACTs
Cross-study
$0.29/adult course vs historical $53
Reported cost context; cross-study comparison
GSK public-private partnership pricing model (2002–2003)
health economics affordable antimalarial cost-effectiveness

Efficacy in SP-Resistant Infections

Lapdap retains in vivo efficacy against Plasmodium falciparum infections that are resistant to sulfadoxine-pyrimethamine. This retained activity is attributable to the absence of the DHFR Leu-164 mutation in African parasite populations at the time of Lapdap's development and introduction [1].

SP-resistant efficacy
Class-level
Retains activity vs DHFR triple-mutant (N108I/S51C/R59G) without Leu-164
Reported context-dependent efficacy; class-level inference
Molecular monitoring in Tanzania and East Africa; yeast expression system
SP resistance antifolate cross-resistance DHFR mutations

Lapdap Application Scenarios


SP Replacement in DHFR Triple-Mutant Regions

Procurement of Lapdap is most scientifically justified in geographic areas where sulfadoxine-pyrimethamine failure rates exceed 30% due to established triple-mutant DHFR haplotypes (N108I/S51C/R59G) but where the Leu-164 mutation remains absent. In such contexts, Lapdap's 96% Day 14 acceptable response rate (vs. 89% for SP; OR 3.1, 95% CI 2.0-4.8) provides a quantifiable efficacy advantage, while its shorter elimination half-life reduces the selective pressure that would otherwise accelerate further resistance emergence [1]. The retained efficacy against SP-resistant parasites without cross-resistance (in the absence of Leu-164) makes this a targeted, evidence-based substitution strategy rather than indiscriminate replacement [2].

PK-Selective Pressure Correlation Studies

Lapdap serves as a critical comparator compound in studies examining the relationship between drug elimination kinetics and resistance selection pressure. The molecular evidence demonstrating that SP (long half-life) selects for resistant parasites while Lapdap (short half-life) does not [1] establishes Lapdap as an essential reference standard for pharmacometric modeling of antifolate resistance dynamics. Research procurement for such studies should prioritize Lapdap as the prototype short-half-life antifolate combination against which novel candidates are benchmarked for resistance selection potential.

CDA Triple Combination Development

The quantitative parasite clearance data showing that artesunate addition reduces PC90 time from 19.1 hours to 10.3-12.5 hours (treatment differences of 6.6-8.7 hours, all statistically significant) [1] positions Lapdap as the foundational antifolate backbone in the CDA triple combination. For research programs developing novel artemisinin-antifolate combinations or evaluating fixed-dose triple therapies, Lapdap provides a well-characterized reference standard with established pharmacokinetic parameters, dual-target inhibition profile, and defined resistance mutation susceptibility patterns [2].

Cost-Effectiveness Procurement Modeling

Lapdap's documented cost of $0.29 per adult treatment course (versus up to $53 for historical alternatives and $1-2 for ACTs) [1] makes it a valuable input for health economic models comparing procurement strategies in resource-limited settings. Such modeling must incorporate the cost-efficacy tradeoff: Lapdap offers substantial cost savings but with inferior efficacy compared to ACTs (18% vs. 6.1% requiring rescue medication) and elevated hematological risk (2.9% vs. 1.0% severe anemia) [2]. This scenario applies specifically to cost-effectiveness analyses where procurement budgets are severely constrained and G6PD screening infrastructure exists or is being developed concurrently.

Application
Selection Property
Validation Focus
Antifolate resistance replacement studies
DHFR triple-mutant genotype context (Leu-164 absent)
Day 14 response endpoint and resistance allele monitoring
Antifolate PK/PD resistance modeling
Elimination half-life comparison profile
Resistance selection endpoint correlation
Artemisinin-antifolate combination research
Parasite clearance synergy profile
PC90 time and dual-target inhibition assessment
Antimalarial health economics modeling
Cost-efficacy tradeoff profile
Budget-impact and G6PD screening infrastructure context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lapdap

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.